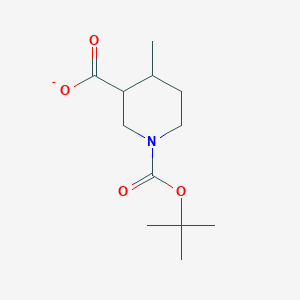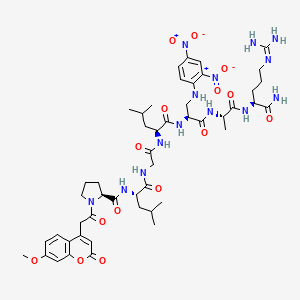
MOCAc-PLGL(Dpa)AR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of MOCAc-PLGL(Dpa)AR involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .
化学反应分析
MOCAc-PLGL(Dpa)AR primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. The peptide bond between glycine and leucine residues is cleaved, resulting in the formation of smaller peptide fragments . Common reagents used in these reactions include buffer solutions with specific pH values and metal ions such as calcium and zinc, which are essential for the activity of matrix metalloproteinases . The major products formed from these reactions are the cleaved peptide fragments, which can be analyzed using fluorescence spectroscopy due to the fluorescent properties of the compound .
科学研究应用
MOCAc-PLGL(Dpa)AR is extensively used in scientific research for studying the activity of matrix metalloproteinases, which play crucial roles in various biological processes, including tissue remodeling, inflammation, and cancer metastasis . In chemistry, it serves as a substrate for enzyme assays to measure the activity of matrix metalloproteinases . In biology and medicine, it is used to investigate the role of these enzymes in disease progression and to screen potential inhibitors for therapeutic purposes . Additionally, the compound is employed in industrial applications for the development of diagnostic assays and drug discovery .
作用机制
The mechanism of action of MOCAc-PLGL(Dpa)AR involves its cleavage by matrix metalloproteinases at the peptide bond between glycine and leucine residues . This cleavage results in the release of a fluorescent fragment, which can be detected and quantified using fluorescence spectroscopy . The molecular targets of this compound are matrix metalloproteinase-2 and matrix metalloproteinase-7, which are involved in the degradation of extracellular matrix components . The pathways involved include the activation of these enzymes and the subsequent cleavage of the substrate .
相似化合物的比较
MOCAc-PLGL(Dpa)AR is unique due to its specific cleavage site and fluorescent properties, making it a valuable tool for studying matrix metalloproteinase activity . Similar compounds include other fluorescent substrates for matrix metalloproteinases, such as (7-methoxycoumarin-4-yl)acetyl-L-Pro-L-Leu-Gly-L-Leu-[N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl]-L-Ala-L-Arg-NH2 . These compounds share similar structures and functions but may differ in their specific cleavage sites and fluorescence characteristics .
属性
分子式 |
C49H68N14O15 |
|---|---|
分子量 |
1093.1 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H68N14O15/c1-25(2)17-34(59-48(72)37-10-8-16-61(37)41(65)19-28-20-42(66)78-39-22-30(77-6)12-13-31(28)39)45(69)55-24-40(64)57-35(18-26(3)4)46(70)60-36(23-54-32-14-11-29(62(73)74)21-38(32)63(75)76)47(71)56-27(5)44(68)58-33(43(50)67)9-7-15-53-49(51)52/h11-14,20-22,25-27,33-37,54H,7-10,15-19,23-24H2,1-6H3,(H2,50,67)(H,55,69)(H,56,71)(H,57,64)(H,58,68)(H,59,72)(H,60,70)(H4,51,52,53)/t27-,33-,34-,35-,36-,37-/m0/s1 |
InChI 键 |
RQASLOJQHHELIQ-QJSKOQLASA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
规范 SMILES |
CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


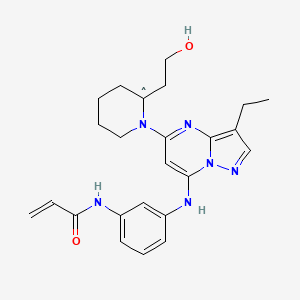
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)
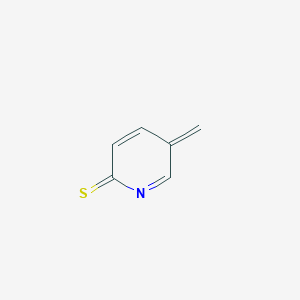
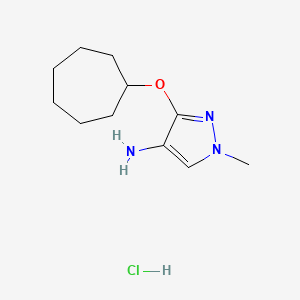
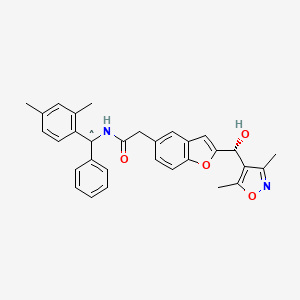
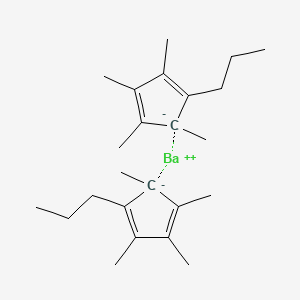
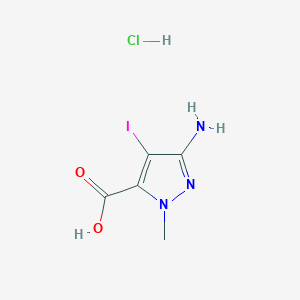
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)
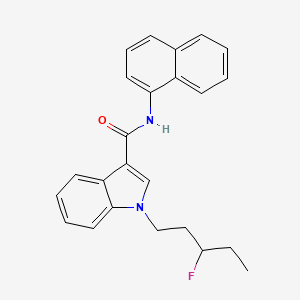
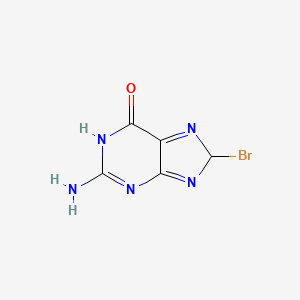
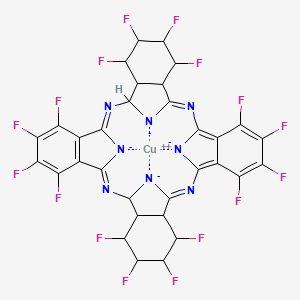
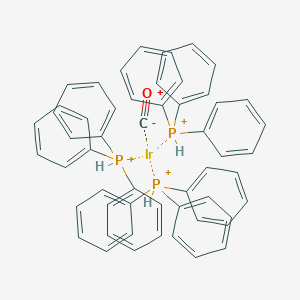
![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
